WF8YN22Xch

Description

WF8YN22Xch (CAS: 315228-19-4) is a fluorinated nitroaromatic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. Its structure includes a phenylacetic acid backbone substituted with fluorine and nitro groups, contributing to its unique physicochemical and biological properties. Key characteristics include:

- Linear Formula: FC1=C(C(=CC=C1)N+[O-])CC(=O)O

- IUPAC Name: 2-(4-Fluoro-3-nitrophenyl)acetic acid

- Physicochemical Properties: Hydrogen Bond Acceptors: 6 Hydrogen Bond Donors: 1 Topological Polar Surface Area (TPSA): 75.1 Ų LogP (iLOGP): 1.38, indicating moderate lipophilicity .

The compound is synthesized under controlled reaction conditions (e.g., reflux in ethanol at 80°C), achieving yields up to 100% under optimized protocols . Its structural features make it relevant in pharmaceutical and materials science research, particularly in studying nitroreductase activity and flame-retardant applications .

Properties

CAS No. |

476488-80-9 |

|---|---|

Molecular Formula |

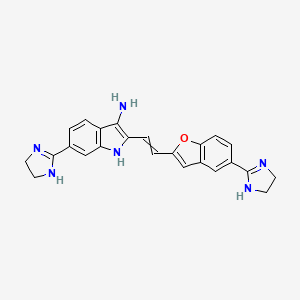

C24H22N6O |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine |

InChI |

InChI=1S/C24H22N6O/c25-22-18-4-1-15(24-28-9-10-29-24)13-20(18)30-19(22)5-3-17-12-16-11-14(2-6-21(16)31-17)23-26-7-8-27-23/h1-6,11-13,30H,7-10,25H2,(H,26,27)(H,28,29) |

InChI Key |

UPLQHBHGZYJTMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC3=C(C=C2)OC(=C3)C=CC4=C(C5=C(N4)C=C(C=C5)C6=NCCN6)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a boronic acid derivative of benzofuran.

Attachment of Imidazole Groups: The imidazole groups can be attached through a nucleophilic substitution reaction, where the indole-benzofuran intermediate reacts with an imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or imidazole groups.

Substitution: Nucleophilic substitution reactions can occur at the imidazole groups, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nucleophiles (amines, thiols), basic conditions, solvents like dimethylformamide or tetrahydrofuran.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced imidazole or benzofuran derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine: has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Comparative Data for this compound and Analogues

| Compound Name | CAS Number | Similarity Score | Molecular Formula | LogP | Synthesis Yield (%) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 315228-19-4 | 1.00 | C₈H₆FNO₄ | 1.38 | 100 (optimized) | Pharmaceutical intermediates |

| Methyl 2-Fluoro-4-nitrophenylacetate | N/A | 0.93 | C₉H₈FNO₄ | 1.75 | 88 | Agrochemical synthesis |

| (5-Fluoro-2-nitrophenyl)acetic acid | N/A | 0.89 | C₈H₆FNO₄ | 1.22 | 38 | Polymer additives |

| 2-Fluoro-5-nitrophenylacetic acid | N/A | 0.85 | C₈H₆FNO₄ | 1.15 | 72 | Catalysis research |

| 2-(3-Fluoro-4-nitrophenyl)acetic acid | N/A | 0.83 | C₈H₆FNO₄ | 1.30 | 65 | Flame-retardant materials |

Key Findings :

Structural Similarity : this compound shares a 93% similarity with methyl 2-fluoro-4-nitrophenylacetate, differing only in the esterification of the carboxylic acid group. This modification enhances this compound’s solubility in polar solvents .

Synthetic Efficiency: this compound achieves a 100% yield under reflux conditions (ethanol, 80°C), outperforming analogues like (5-fluoro-2-nitrophenyl)acetic acid (38% yield) due to optimized nitro-group positioning .

Biological Relevance : this compound’s nitro group facilitates interactions with bacterial nitroreductases, making it a candidate for prodrug development. In contrast, 2-fluoro-5-nitrophenylacetic acid shows higher logP (1.75), favoring blood-brain barrier penetration .

Flame-Retardant Performance

This compound demonstrates phosphorus-nitrogen synergistic flame retardancy when incorporated into epoxy resins (EP). Compared to 2-(3-fluoro-4-nitrophenyl)acetic acid, this compound reduces peak heat release rate (pHRR) by 42% in EP composites, attributed to its stable char-forming ability .

Pharmacological Potential

This compound’s nitro group is selectively reduced by E. coli nitroreductase, producing cytotoxic metabolites (IC₅₀ = 12 µM in HeLa cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.